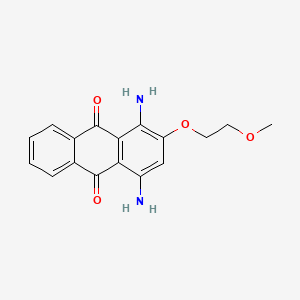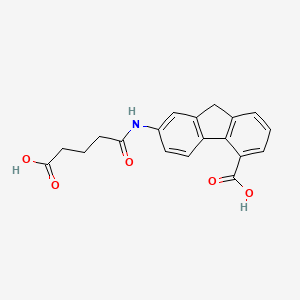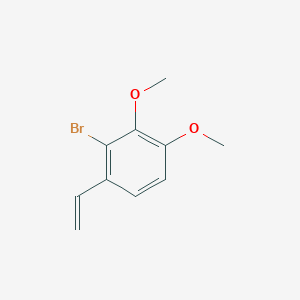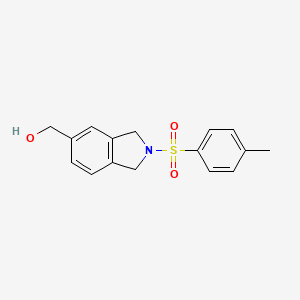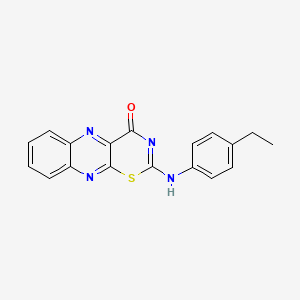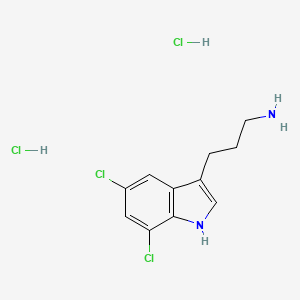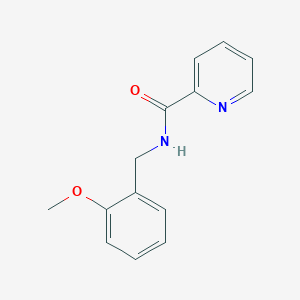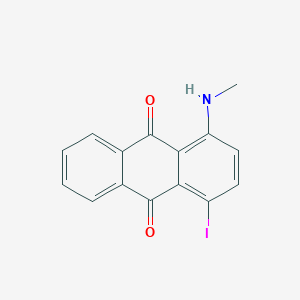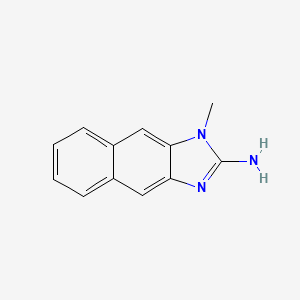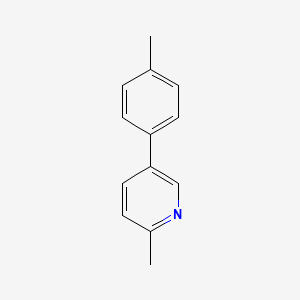![molecular formula C11H11NO2S B13134704 2-Propenenitrile, 2-methyl-3-[2-(methylsulfonyl)phenyl]-](/img/structure/B13134704.png)
2-Propenenitrile, 2-methyl-3-[2-(methylsulfonyl)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenenitrile, 2-methyl-3-[2-(methylsulfonyl)phenyl]- is a chemical compound with significant applications in various fields of scientific research. This compound is known for its unique structure, which includes a nitrile group and a methylsulfonyl-substituted phenyl ring. It is commonly used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.
Méthodes De Préparation
The synthesis of 2-Propenenitrile, 2-methyl-3-[2-(methylsulfonyl)phenyl]- typically involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied in the formation of carbon–carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group tolerant conditions . The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.
Analyse Des Réactions Chimiques
2-Propenenitrile, 2-methyl-3-[2-(methylsulfonyl)phenyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfone derivatives, while reduction reactions may produce amine derivatives .
Applications De Recherche Scientifique
This compound has several scientific research applications. It is commonly used as an intermediate in the synthesis of numerous organic compounds, including pharmaceuticals, agrochemicals, and polymers. Additionally, it is used in the production of fluorescent dyes, which are widely used in biological and medical imaging applications. The compound has also been used as a starting material for the synthesis of various heterocyclic compounds, which have shown promising biological activities.
Mécanisme D'action
The mechanism of action of 2-Propenenitrile, 2-methyl-3-[2-(methylsulfonyl)phenyl]- is not well understood. it is believed that this compound acts as an alkylating agent, which can react with various nucleophiles, including DNA, RNA, and proteins. This reaction can lead to the formation of covalent bonds, which can result in the inhibition of various biological processes. The compound has been reported to have cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and leukemia.
Comparaison Avec Des Composés Similaires
2-Propenenitrile, 2-methyl-3-[2-(methylsulfonyl)phenyl]- can be compared with other similar compounds, such as α-phenylacrylonitrile. While both compounds share a nitrile group and a phenyl ring, the presence of the methylsulfonyl group in 2-Propenenitrile, 2-methyl-3-[2-(methylsulfonyl)phenyl]- makes it unique. This functional group can influence the compound’s reactivity and its applications in various fields of research.
Similar Compounds
- α-Phenylacrylonitrile
- 2-Propenenitrile, 2-methyl-3-phenyl-
- Methacrylonitrile
These compounds share structural similarities but differ in their functional groups and specific applications.
Propriétés
Formule moléculaire |
C11H11NO2S |
|---|---|
Poids moléculaire |
221.28 g/mol |
Nom IUPAC |
(E)-2-methyl-3-(2-methylsulfonylphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C11H11NO2S/c1-9(8-12)7-10-5-3-4-6-11(10)15(2,13)14/h3-7H,1-2H3/b9-7+ |
Clé InChI |
QGAGXBTUCDBDKA-VQHVLOKHSA-N |
SMILES isomérique |
C/C(=C\C1=CC=CC=C1S(=O)(=O)C)/C#N |
SMILES canonique |
CC(=CC1=CC=CC=C1S(=O)(=O)C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


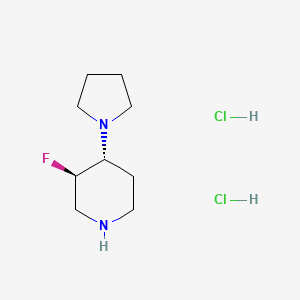
![5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B13134626.png)
